![molecular formula C11H10N4O2S B493852 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid CAS No. 510764-58-6](/img/structure/B493852.png)

3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

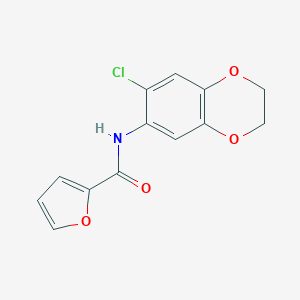

Benzo-imidazo-thiazole derivatives are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They have been found to have significant bioactive properties . For instance, some derivatives have shown antimycobacterial activity .

Synthesis Analysis

The synthesis of these compounds involves designing and predicting in silico ADMET, and then synthesizing a series of novel imidazo-thiazole and benzo-imidazo-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using 1H NMR, 13C NMR, HPLC, and MS spectral analysis .科学的研究の応用

Synthesis and Chemical Properties

The compound 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid and its derivatives exhibit a rich chemistry, mainly involving their synthesis and potential biological activities. For instance, the reaction of 2-R1-9-R2-imidazo[1,2-a]benzimidazoles with propiolic acid in polyphosphoric acid results in substituted 3-(9H-imidazo[1,2-a]benzimidazol-3-yl)acrylic acids. These products show potential as precursors for biologically active compounds, highlighting the significance of the imidazo[1,2-a]benzimidazole framework in drug development (Anisimova, Tolpygin, & Borodkin, 2013).

Additionally, the synthesis of new heteroaromatic systems, such as Naphth[2,1-e]imidazo[5,1-c]-1,2,4-triazines and benz[e]imidazo-[5,1-c]-1,2,4-triazines, involves the cyclization of azo compounds. These systems are obtained only in the presence of p-toluenesulfonic acid, and the presence of an amide substituent in the imidazole ring can lead to the formation of Imidazo[4,5-d]-1,2,3-triazines, showcasing the versatility of these chemical frameworks in synthesizing complex heterocyclic compounds (Bezmaternykh, Mokrushin, & Sadchikova, 2000).

Biological Activities

The structural complexity of imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl derivatives lends them to various biological applications. For instance, certain derivatives have been synthesized and shown to exhibit anti-inflammatory activities, highlighting the potential medicinal applications of these compounds (Labanauskas et al., 2000). Moreover, other derivatives have been investigated for their antibacterial and antifungal activities, with some showing significant potential against specific bacterial and fungal strains. This emphasizes the importance of these compounds in the development of new antimicrobial agents (Chakraborty, Sharma, Madhubala, & Mishra, 2014).

Green Chemistry and Catalysis

The synthesis of imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl derivatives also contributes to the field of green chemistry. A method for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives uses water as a solvent and employs thiamine hydrochloride as a catalyst. This method is noted for its environmental friendliness and operational simplicity, offering an efficient and sustainable approach to synthesizing these compounds (Liu, Lei, & Hu, 2012).

将来の方向性

Research in the field of chemistry of imidazo-thiazines, which are related to the compound you asked about, began in the 1960s . The achievements were first systematized and published in a review in 1988 . Subsequent approaches to the annulation of the imidazothiazine scaffold were considered fragmentarily in reviews in 1996 and 2007 . In recent years, this field has been supplemented by new synthetic methods for their preparation . This suggests that there is ongoing interest in this field and potential for future developments.

特性

IUPAC Name |

3-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c16-9(17)5-6-18-11-14-13-10-12-7-3-1-2-4-8(7)15(10)11/h1-4H,5-6H2,(H,12,13)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRZAJPXIICNLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166708 |

Source

|

| Record name | Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510764-58-6 |

Source

|

| Record name | Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)

![2-Ethoxy-3-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-6-phenyl-pyridine](/img/structure/B493791.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)